(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
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Scientific Research Applications
PET Probe Development
A compound structurally related to the query has been synthesized as a potent inhibitor of the proviral integration site in moloney murine leukemia virus kinase 1 (PIM1). It is designed as a new potential PET probe for imaging the enzyme PIM1. The synthesis involves a carbon-11-labeled intermediate, indicating its potential application in molecular imaging and diagnostics (Gao, Wang, Miller, & Zheng, 2013).
Chemical Synthesis and Reactions
Functionalized 4H-Pyrano(3,2-c)pyridines have been synthesized from a process involving catalytic amounts of piperidine. This synthesis showcases the versatility of compounds with piperidine units in facilitating chemical transformations, potentially applicable in creating various chemical entities for further research and development (Mekheimer, Mohamed, & Sadek, 1997).
Molecular and Crystal Structure Analysis
Studies have determined the molecular and crystal structures of compounds featuring piperidine and pyridyl units. These analyses provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, essential for understanding the chemical behavior and potential applications of such compounds (Kuleshova & Khrustalev, 2000).
Antimicrobial and Antifungal Properties
Monoterpene derivatives, including a pyrrolidine derivative of a carvotacetone, have been prepared and tested for their activity against fungi Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria. This highlights the biological relevance and potential therapeutic applications of compounds synthesized from piperidine and related structures (Masila, Ndakala, Midiwo, Byamukama, Kamau, Kumarihamy, & Muhammad, 2020).
Properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-11-17(24)16(13-23-9-3-2-4-10-23)21-19(14)20(25)18(26-21)12-15-5-7-22-8-6-15/h5-8,11-12,24H,2-4,9-10,13H2,1H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJSQRZCJZECU-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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